REACTION_CXSMILES
|
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7]C([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.C(Cl)Cl.[C:16](=[O:19])(O)[O-].[Na+].[OH:21]OS([O-])=O.[K+]>O>[OH:21][C:6]12[CH2:11][C:2]3([CH3:9])[CH2:3][C:4]([CH3:12])([CH2:10][C:16]([OH:19])([CH2:1]3)[CH2:7]1)[CH2:5]2 |f:2.3,4.5|
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Name
|
1,3,5,7-tetrahydroadamantane
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC12CC3(CC(CC(C1)C3)C2)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
Upon stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 4-neck flask immersed in a cooling bath
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Type
|
CUSTOM
|
Details
|
equipped with a low-temperature condenser (-20° C.)
|
Type
|
CUSTOM
|
Details
|
an air-driven, well-sealed mechanical
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Type
|
ADDITION
|
Details
|
stirrer, a solid addition funnel
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Type
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ADDITION
|
Details
|
100 grams TFP were added
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Type
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CUSTOM
|
Details
|
went to 10° C
|
Type
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TEMPERATURE
|
Details
|
After the mixture was cooled down again to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -5° C. for additional 20 hours (overnight)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The TFP was recovered
|
Type
|
DISTILLATION
|
Details
|
by distilling the reaction mixture at a pot temperature of 50° C. into a receiver
|
Type
|
FILTRATION
|
Details
|
The remainder mixture was filtered by suction over Celite as a filter aid
|
Type
|
EXTRACTION
|
Details
|
The dry solid was extracted with ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Crude product was obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating off the ethanol which
|
Type
|
CUSTOM
|
Details
|
The brownish crude product was purified by crystallization from ethanol/methylene chloride mixture to a GC pure product with a molecular weight of 196 gram/mole (by GC-MS)
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Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)(C3)C)(C2)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |